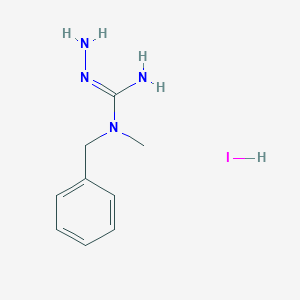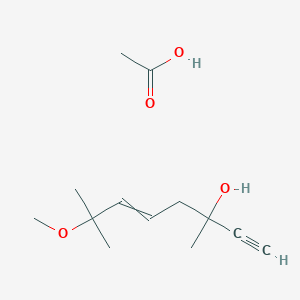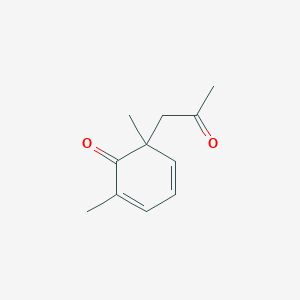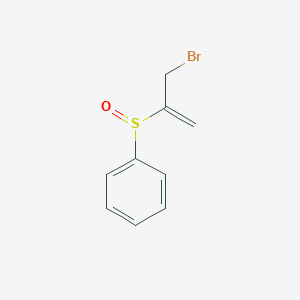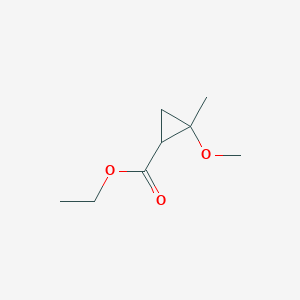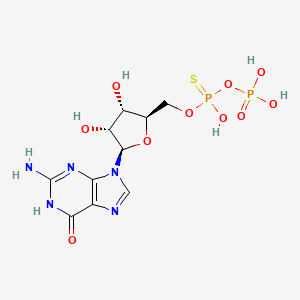
Guanosine 5'-O-(1-thiodiphosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanosine 5’-O-(1-thiodiphosphate) is a sulfur-containing nucleotide analog of guanosine diphosphate. This compound is known for its role as a non-hydrolyzable analog of guanosine diphosphate, which makes it valuable in biochemical and pharmacological research. It is often used to study G-protein-coupled receptor signaling pathways due to its ability to inhibit G-protein activation by guanosine triphosphate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of guanosine 5’-O-(1-thiodiphosphate) typically involves the thiophosphorylation of guanosine diphosphate. One common method includes the reaction of guanosine diphosphate with thiophosphoryl chloride under controlled conditions to introduce the sulfur atom into the diphosphate group . The reaction is usually carried out in an anhydrous solvent such as acetonitrile, and the product is purified using chromatographic techniques.
Industrial Production Methods
Industrial production of guanosine 5’-O-(1-thiodiphosphate) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The purification process is optimized to handle large volumes, often employing high-performance liquid chromatography (HPLC) for final product isolation .
Análisis De Reacciones Químicas
Types of Reactions
Guanosine 5’-O-(1-thiodiphosphate) undergoes various chemical reactions, including:
Substitution Reactions: The sulfur atom in the thiophosphate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The sulfur atom can be oxidized to form sulfoxides or reduced to form thiols under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids are commonly used to oxidize the sulfur atom.
Reducing Agents: Dithiothreitol (DTT) or sodium borohydride can be used for reduction reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and thiols, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Guanosine 5’-O-(1-thiodiphosphate) has a wide range of applications in scientific research:
Biochemistry: It is used to study G-protein-coupled receptor signaling pathways by inhibiting G-protein activation.
Pharmacology: The compound is employed in drug discovery to investigate the mechanisms of action of various pharmacological agents.
Molecular Biology: It is used in studies involving nucleotide-binding proteins and enzymes.
Mecanismo De Acción
Guanosine 5’-O-(1-thiodiphosphate) exerts its effects by acting as a competitive inhibitor of guanosine triphosphate. It binds to the guanosine triphosphate-binding site on G-proteins, preventing the activation of these proteins by guanosine triphosphate . This inhibition disrupts downstream signaling pathways, making it a valuable tool for studying G-protein-coupled receptor functions .
Comparación Con Compuestos Similares
Similar Compounds
Guanosine 5’-O-(2-thiodiphosphate): Another sulfur-containing analog of guanosine diphosphate, but with the sulfur atom in a different position.
Guanosine 5’-triphosphate: The natural triphosphate form of guanosine, which is hydrolyzable and activates G-proteins.
Adenosine 5’-O-(1-thiodiphosphate): A similar compound with adenosine instead of guanosine, used in analogous studies.
Uniqueness
Guanosine 5’-O-(1-thiodiphosphate) is unique due to its non-hydrolyzable nature, which allows it to act as a stable inhibitor of G-protein activation. This property makes it particularly useful in studies where prolonged inhibition of G-protein signaling is required .
Propiedades
Número CAS |
71783-24-9 |
|---|---|
Fórmula molecular |
C10H15N5O10P2S |
Peso molecular |
459.27 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] dihydrogen phosphate |
InChI |
InChI=1S/C10H15N5O10P2S/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(24-9)1-23-27(22,28)25-26(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,28)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-,27?/m1/s1 |
Clave InChI |
BMFDWNNPPWNUAM-PIORMBHWSA-N |
SMILES isomérico |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=S)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N |
SMILES canónico |
C1=NC2=C(N1C3C(C(C(O3)COP(=S)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14453169.png)
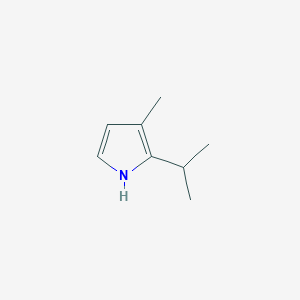
![4-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]phenol](/img/structure/B14453176.png)

![3-Chloro-2,4-dioxa-3-phosphaspiro[5.5]undec-8-ene](/img/structure/B14453196.png)
![N-[3-(Dihexylamino)phenyl]acetamide](/img/structure/B14453200.png)


